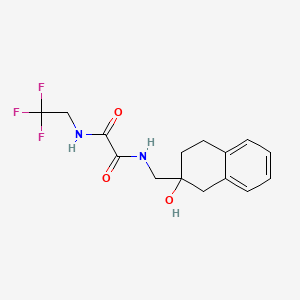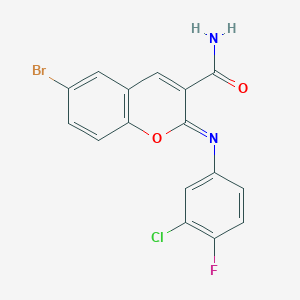
6-Bromo-2-(3-chloro-4-fluorophenyl)iminochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include the purpose or role of the compound in various applications.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances.Applications De Recherche Scientifique
Spectral Linearity in Derivative Synthesis
Some derivatives of 6-Bromo-2-(3-chloro-4-fluorophenyl)iminochromene-3-carboxamide, such as (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide, have been synthesized using solvent-free methods. These derivatives exhibit spectral linearity, with the spectral data correlating with Hammett substituent constants, F, and R parameters. This suggests their potential in various chemical and pharmaceutical applications due to the ease of synthesis and predictability of their properties (Thirunarayanan & Sekar, 2013).
Antimalarial Potential
Bromo-benzothiophene carboxamide derivatives, related to 6-Bromo-2-(3-chloro-4-fluorophenyl)iminochromene-3-carboxamide, have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase. This enzyme is crucial in the lifecycle of the malaria-causing Plasmodium parasite. These derivatives have shown promise in both in vitro and in vivo studies as potential antimalarial agents (Banerjee et al., 2011).
Potential Inhibitors for DNA Intercalation
Some derivatives, such as N‐(3‐dimethylaminopropyl) naphtho [2, 1‐b] thiophene‐4‐carboxamide, have shown the ability to bind to DNA via intercalation. This interaction is significant in the study of drugs that can modulate DNA activity, potentially leading to applications in cancer therapy or genetic research (Hopkins et al., 1991).
Role in Synthesis of Biologically Active Compounds
The structure of 6-Bromo-2-(3-chloro-4-fluorophenyl)iminochromene-3-carboxamide and its derivatives are instrumental in the synthesis of various biologically active compounds. This includes the synthesis of fluoro-naphthoic acids and other complex molecules, which are significant in medicinal chemistry for the development of new drugs (Tagat et al., 2002).
Applications in Immunomodulation
Derivatives of this compound have been evaluated for their potential as immunomodulators, particularly in the treatment of viral infections. This research area is crucial for developing new therapeutic strategies against various viral diseases (Sidwell et al., 1990).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please consult with a chemistry professional or refer to relevant scientific literature for detailed information on a specific compound.
Propriétés
IUPAC Name |
6-bromo-2-(3-chloro-4-fluorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClFN2O2/c17-9-1-4-14-8(5-9)6-11(15(20)22)16(23-14)21-10-2-3-13(19)12(18)7-10/h1-7H,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGGIXDSXBVANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3-chloro-4-fluorophenyl)iminochromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

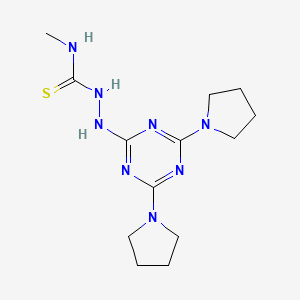
![(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2432349.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2432350.png)
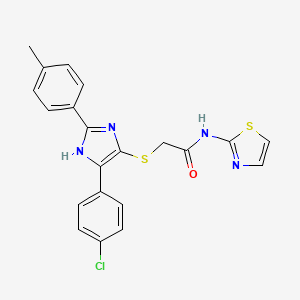

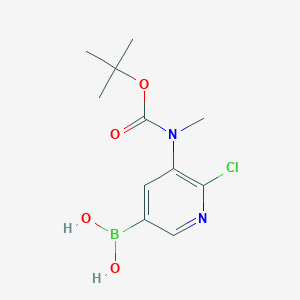
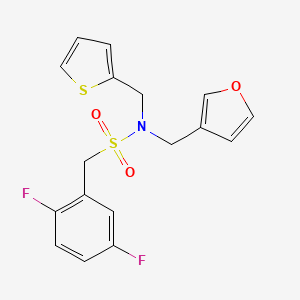
![[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2432361.png)
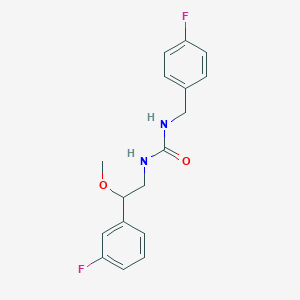
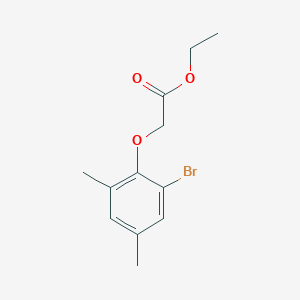
![N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2432364.png)
![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2432365.png)
![1,3-Benzothiazol-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2432367.png)
